molecular formula C11H10N2O2 B11896372 Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate CAS No. 188524-69-8

Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11896372
CAS No.: 188524-69-8
M. Wt: 202.21 g/mol
InChI Key: ZQJRNGWLULGDPQ-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrole carboxylates. One common method includes the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole and pyridine carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Pyridine-3-carboxylic acid and pyrrole-3-carboxylic acid.

    Reduction: Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-methanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .

Comparison with Similar Compounds

  • Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
  • Methyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
  • Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

Comparison: Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in drug discovery and materials science .

Properties

CAS No.

188524-69-8

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 4-pyridin-3-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-7,13H,1H3

InChI Key

ZQJRNGWLULGDPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C2=CN=CC=C2

Origin of Product

United States

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